molecular formula C7H14O3 B14795200 CE;Triethyleneglycolmonopentylether

CE;Triethyleneglycolmonopentylether

Cat. No.: B14795200
M. Wt: 146.18 g/mol
InChI Key: IONYATMAXGSJPW-UHFFFAOYSA-N
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Description

Triethyleneglycolmonopentylether (C₅E₃) is a glycol ether characterized by three ethylene glycol units and a pentyl chain. It is commonly used as a solvent in industrial and biochemical applications due to its balanced hydrophilic-lipophilic properties. The compound is commercially available from suppliers like Bachem, where it is listed under the product name n-Pentyltrioxyethylene . Glycol ethers like C₅E₃ are valued for their ability to dissolve polar and nonpolar substances, making them versatile in coatings, cleaners, and pharmaceutical formulations.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

1-ethenoxyperoxypentane

InChI

InChI=1S/C7H14O3/c1-3-5-6-7-9-10-8-4-2/h4H,2-3,5-7H2,1H3

InChI Key

IONYATMAXGSJPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOOOC=C

Origin of Product

United States

Mechanism of Action

The mechanism by which CE;Triethyleneglycolmonopentylether exerts its effects involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of different chemical species . Its molecular structure allows it to form hydrogen bonds with other molecules, enhancing its solvency and reactivity .

Comparison with Similar Compounds

Key Structural Analogs:

Diethyleneglycol Monoethylether (C₂E₂): Contains two ethylene glycol units and an ethyl chain. Referenced in a report by the Scientific Committee on Consumer Products (SCCP), which evaluates its toxicological and regulatory status . Typically used in cosmetics and household cleaners.

Triethyleneglycol Monobutylether (C₄E₃): Shares three ethylene glycol units but has a butyl chain instead of pentyl. Exhibits lower volatility compared to C₅E₃ due to shorter alkyl chain length.

Comparative Properties (General Knowledge):

Property C₅E₃ C₂E₂ C₄E₃
Molecular Formula C₁₁H₂₄O₄ C₆H₁₄O₃ C₁₀H₂₂O₄
Boiling Point (°C) ~250–270 (estimated) ~195–205 ~230–250
Solubility Miscible in water/organics Highly water-miscible Moderate water solubility
Toxicity Low acute toxicity Classified as irritant Moderate dermal absorption

Key Findings :

  • C₅E₃ ’s longer alkyl chain enhances lipid solubility, making it suitable for formulations requiring slow evaporation .

Functional Comparison with Chlorinated Solvents

While chemically distinct, chlorinated solvents like trichloroethylene (TCE) and tetrachloroethylene (PCE) share overlapping industrial applications with glycol ethers.

Trichloroethylene (TCE) and Tetrachloroethylene (PCE):

  • TCE: A chlorinated hydrocarbon highlighted in EPA reports for its carcinogenicity (linked to kidney and liver damage) and environmental persistence .
  • PCE: Used in dry cleaning and metal degreasing; classified as a likely human carcinogen by the EPA .
Property C₅E₃ TCE PCE
Chemical Class Glycol ether Chlorinated solvent Chlorinated solvent
Volatility Low High High
Environmental Impact Biodegradable Persistent groundwater contaminant Persistent in air/soil
Health Risks Low systemic toxicity Carcinogenic (EPA Class) Neurotoxic/carcinogenic

Regulatory Status :

  • TCE and PCE are heavily regulated under the U.S. EPA’s Toxic Substances Control Act due to their high-risk profiles .
  • Glycol ethers like C₅E₃ face fewer restrictions but require handling precautions to avoid chronic exposure .

Research and Application Gaps

  • TCE Degradation : Studies highlight microbial and photochemical degradation pathways for TCE, whereas glycol ethers like C₅E₃ are less studied in environmental contexts .
  • Biochemical Use : C₅E₃’s role in peptide synthesis (per Bachem’s product listing) suggests niche applications in pharmaceuticals, unlike chlorinated solvents .

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